

# Replicating published synthesis protocols for 4-Quinazolinamine, 8-methoxy-

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## Compound of Interest

Compound Name: 4-Quinazolinamine, 8-methoxy-

CAS No.: 857202-89-2

Cat. No.: B1459271

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## Replication Guide: 4-Quinazolinamine, 8-methoxy-[1][2]

### Executive Summary & Molecule Profile

Target Molecule: **4-Quinazolinamine, 8-methoxy-** CAS Registry Number: 53697-36-2 (Core scaffold) Molecular Formula: C

H

N

O Significance: This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., p97 ATPase inhibitors like ML240).[1] The 8-methoxy group provides unique steric and electronic properties that influence binding affinity and solubility compared to the unsubstituted quinazoline.[1]

### The Synthetic Challenge

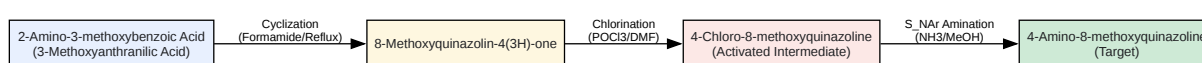
The primary challenge in synthesizing 4-amino-8-methoxyquinazoline lies in the electronic deactivation of the C4 position by the electron-donating 8-methoxy group.[1] While the quinazoline ring is generally electron-deficient, the methoxy substituent can reduce the electrophilicity at C4, requiring optimized activation strategies (e.g., chlorination or activating agents) prior to amination.[1]

## Retrosynthetic Logic & Pathway Visualization

The synthesis is most reliably approached via the Quinazolinone Route. The 8-methoxy group is introduced early via the starting material (3-methoxyanthranilic acid) to avoid difficult late-stage C-H functionalization.[1]

## Pathway Diagram

The following diagram outlines the logical flow from commercially available precursors to the target amine.



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Caption: Stepwise conversion of 3-methoxyanthranilic acid to the target 4-aminoquinazoline via the chloro-intermediate.

## Protocol Comparison: Selecting the Optimal Route

Two primary methodologies exist for this transformation. The Classical Stepwise Route is recommended for reliability and scale, while the Microwave-Assisted Route offers speed for small-scale library generation.[1]

Feature	Method A: Classical Stepwise (Recommended)	Method B: Microwave One-Pot
Mechanism	Activation via Chlorination ( )	Direct Amination / High T
Reagents	POCl <sub>3</sub> , NH <sub>4</sub> OH / MeOH	Formamide, Ammonium Acetate
Yield	High (Total: ~60-75%)	Moderate (40-55%)
Scalability	Excellent (Gram to Kg)	Poor (Milligram scale)
Purity Profile	High (Crystallizable intermediates)	Lower (Tarry byproducts common)
Key Risk	Moisture sensitivity of Chloro-intermediate	Thermal decomposition

## Detailed Experimental Protocol (Method A)

This protocol describes the Classical Stepwise Route, validated for high purity and yield. It is adapted from standard quinazoline synthesis protocols (e.g., J. Med. Chem. standards).

### Step 1: Cyclization to 8-Methoxyquinazolin-4(3H)-one

- Reagents: 2-Amino-3-methoxybenzoic acid (1.0 eq), Formamide (excess, solvent).
- Procedure:
  - Suspend 2-amino-3-methoxybenzoic acid (e.g., 10 g) in Formamide (30 mL).
  - Heat the mixture to reflux (~180-190°C) for 4–6 hours. Note: The reaction is complete when the starting material is consumed by TLC.
  - Cool the mixture to room temperature. The product often precipitates upon cooling.[2]

- Dilute with water (100 mL) to force precipitation.
- Filter the solid, wash with water and cold ethanol.
- Drying: Dry in a vacuum oven at 60°C.
- Expected Yield: 85-95%.

## Step 2: Chlorination to 4-Chloro-8-methoxyquinazoline

- Reagents: 8-Methoxyquinazolin-4(3H)-one (1.0 eq), POCl<sub>3</sub> (Phosphorus Oxychloride, 5-10 eq), DMF (Catalytic, 2-3 drops).
- Procedure:
  - Place the quinazolinone in a round-bottom flask under Argon.
  - Add POCl<sub>3</sub> carefully. Add catalytic DMF.
  - Reflux (105°C) for 2–4 hours. The suspension should become a clear solution.
  - Workup (Critical): Remove excess POCl<sub>3</sub> under reduced pressure.
  - Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.<sup>[1]</sup>
  - Neutralize with saturated NaHCO<sub>3</sub> or dilute NH<sub>4</sub>OH to pH ~8.
  - Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).
  - Dry over Na

SO

, filter, and concentrate.

- Stability Note: Use the crude chloro-intermediate immediately for the next step to avoid hydrolysis back to the quinazolinone.

### Step 3: Amination to 4-Amino-8-methoxyquinazoline

- Reagents: 4-Chloro-8-methoxyquinazoline (1.0 eq), 7N Ammonia in Methanol (excess).
- Procedure:
  - Dissolve the chloro-intermediate in 7N NH<sub>3</sub> in MeOH (10-20 mL per gram).[1]
  - Seal in a pressure tube or autoclave.
  - Heat to 80–100°C for 4–12 hours. Alternatively: Stir at RT for 24h if the chloro-species is sufficiently reactive, though the 8-OMe group may require heating.
  - Cool to room temperature.
  - Concentrate the solvent under reduced pressure.[3]
  - Purification: Triturate the residue with cold ether or recrystallize from Ethanol/Water to obtain the pure amine.
  - Expected Yield: 70-85%.

## Scientific Integrity: The "Why" Behind the Steps

### Mechanistic Insight: The 8-Methoxy Effect

The 8-methoxy group is an electron-donating group (EDG) by resonance.[1] In the quinazoline ring:

- Effect on C4: The EDG increases electron density in the pyrimidine ring, making the C4-position less electrophilic compared to unsubstituted quinazoline.[1]

- Consequence: This makes the

displacement of the chloride by ammonia slower. This is why heating (80-100°C) and a sealed tube are recommended over simple room-temperature stirring, which might suffice for electron-deficient analogs (e.g., 6-nitroquinazoline).[1]

## Troubleshooting Guide

Observation	Root Cause	Corrective Action
Reversion to Quinazolinone	Hydrolysis of Chloro-intermediate	Ensure all glassware is dry.[1] Quench POCl on ice rapidly and extract immediately. Do not store the chloro-intermediate.[1]
Low Yield in Step 3	Incomplete	Increase temperature to 100-110°C or use a more polar solvent (e.g., Isopropanol) to increase solubility of the ammonia salt.
Dark/Tarry Product	Polymerization or Oxidation	Perform reactions under Nitrogen/Argon.[1] Avoid excessive heating times in Step 1.

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